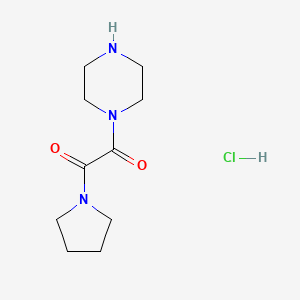

![molecular formula C25H23N3O4S2 B2500073 ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946359-94-0](/img/structure/B2500073.png)

ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with a thieno[2,3-c]pyridine core. This core is a fused ring system that combines a thiophene ring with a pyridine ring. The compound also contains a benzo[d]thiazole moiety, which is another heterocyclic compound consisting of a fused benzene and thiazole ring.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the thieno[2,3-c]pyridine core through a multi-step process. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, with modifications to introduce the specific substituents such as the 2-methoxybenzamido group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of some derivatives, revealing intramolecular hydrogen bonding that stabilizes the structure . These techniques would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of Schiff bases when coupled with aromatic aldehydes . Other reactions might involve nucleophilic addition or substitution, given the presence of reactive sites such as the amino group and the ester functionality. The compound's benzo[d]thiazole and methoxybenzamido substituents may also influence its reactivity in specific chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds' properties can be inferred. The presence of the ester group suggests that the compound would have some solubility in organic solvents. The molecular structure, with multiple ring systems and substituents, suggests a relatively high molecular weight and complexity, which could affect its boiling and melting points. The intramolecular hydrogen bonds observed in similar compounds could influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Benzothiazoles in Medicinal Chemistry

Benzothiazole derivatives have been recognized for their broad spectrum of pharmacological activities. These compounds have shown promise as antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor agents. The structural simplicity of benzothiazoles, combined with their biological activities, makes them a focal point in drug discovery and development processes. The adaptability of benzothiazole scaffolds allows for the creation of diverse chemical libraries, aiming to discover new therapeutic agents with optimized efficacy and safety profiles (Kamal, Hussaini, & Mohammed, 2015).

Environmental Impact and Treatment of Organic Pollutants

Benzothiazole derivatives, among other heterocyclic compounds, have also been studied for their environmental impact, particularly in the treatment of organic pollutants. The enzymatic degradation of such compounds, in the presence of redox mediators, has shown efficiency in transforming recalcitrant pollutants into less harmful substances. This approach enhances the degradation efficiency and broadens the range of substrates that can be treated, highlighting the environmental significance of research involving benzothiazole-related compounds (Husain & Husain, 2007).

Synthesis and Chemical Properties

The synthesis and exploration of benzothiazole derivatives have been a continuous area of research. Novel synthetic methodologies allow for the creation of benzothiazole derivatives with varying substituents, leading to compounds with potential antioxidant and anti-inflammatory properties. These developments are crucial for the design of new therapeutic agents, further demonstrating the versatility and importance of benzothiazole and its derivatives in scientific research (Raut et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-3-32-25(30)28-13-12-16-20(14-28)34-24(27-22(29)15-8-4-6-10-18(15)31-2)21(16)23-26-17-9-5-7-11-19(17)33-23/h4-11H,3,12-14H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYOBIGOFUEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

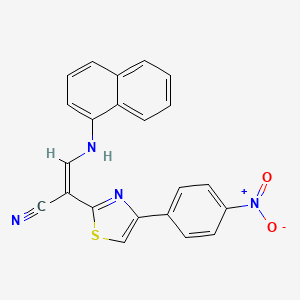

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

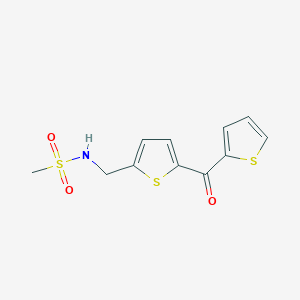

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)

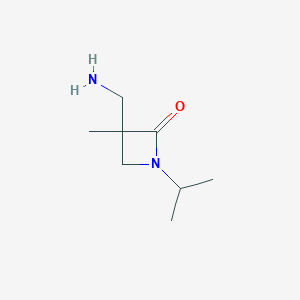

![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)